molecular formula C13H15F3N2O B7935592 (S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide

(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Cat. No.: B7935592
M. Wt: 272.27 g/mol
InChI Key: HLCDBNNJHUYJIF-VIFPVBQESA-N
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Description

(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)aniline as the starting material.

  • Reaction Steps: The aniline undergoes acylation to form the corresponding amide, followed by cyclization to form the piperidine ring.

  • Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, with continuous processes being preferred for large-scale production due to their efficiency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Chemical Reactions Analysis

(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: undergoes several types of reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced derivatives with different functional groups.

  • Substitution Products: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which (S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways: It may modulate signaling pathways involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other trifluoromethyl-substituted phenylpiperidine derivatives.

  • Uniqueness: The specific arrangement of the trifluoromethyl group and the piperidine ring in this compound may confer unique properties and activities compared to similar compounds.

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Properties

IUPAC Name

(3S)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-4-1-5-11(7-10)18-12(19)9-3-2-6-17-8-9/h1,4-5,7,9,17H,2-3,6,8H2,(H,18,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDBNNJHUYJIF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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